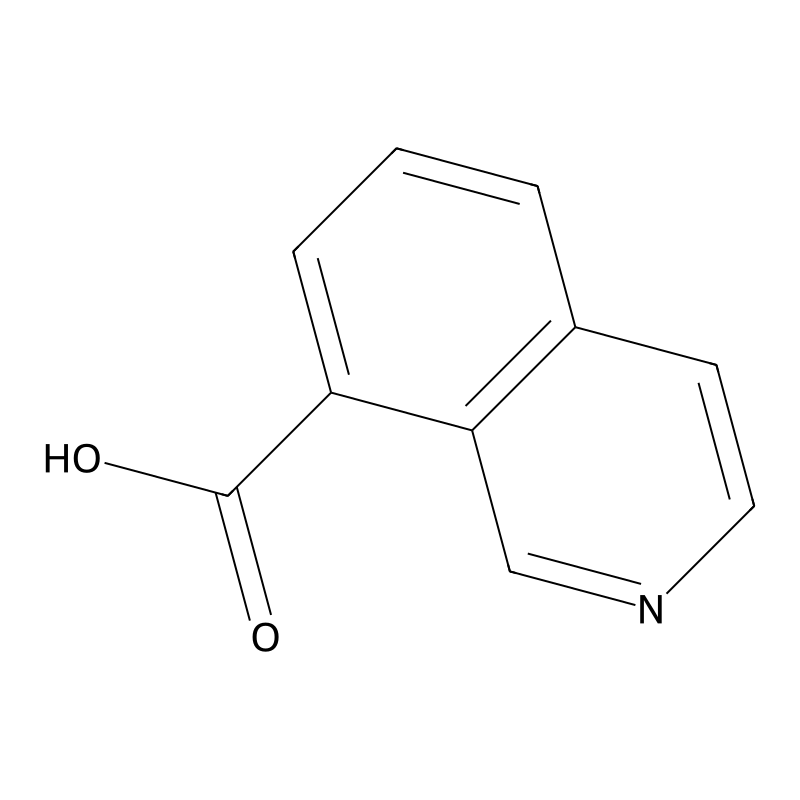

Isoquinoline-8-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

I8CA can serve as a building block for the synthesis of more complex molecules with potential biological activity. Studies have shown its use in creating novel isoquinoline derivatives with promising antitumor properties []. Researchers achieved this by utilizing I8CA's reactive sites for further chemical modifications.

Medicinal Chemistry:

The core structure of isoquinolines is present in many naturally occurring alkaloids with various pharmacological effects []. I8CA, with its basic isoquinoline framework, might hold promise for developing new therapeutic agents. However, more research is needed to understand its specific interactions with biological targets.

Material Science:

Some studies have explored the potential of I8CA and its derivatives in material science applications. For instance, research suggests that I8CA can be incorporated into the design of new functional polymers []. These polymers could have unique properties suitable for various technological applications, but further investigation is necessary.

Isoquinoline-8-carboxylic acid is an organic compound with the molecular formula C₁₀H₇NO₂ and a molecular weight of 173.17 g/mol. It is classified as a carboxylic acid and is characterized by its isoquinoline structure, which consists of a fused benzene and pyridine ring system. The compound is known for its potential applications in medicinal chemistry and various industrial processes. Isoquinoline-8-carboxylic acid has been identified as a significant intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Currently, information regarding a specific mechanism of action for 8-ICA is unavailable in publicly available scientific literature.

Please Note:

- This analysis is based on publicly available scientific information. More specific details on certain aspects like physical properties or applications might require further البحث العلمي (baḥth al-ʻilmī) - scientific research - through academic databases.

- Safety information should always be prioritized when handling chemicals. If you encounter 8-ICA in a research setting, refer to the specific safety data sheet (SDS) for that particular compound.

- Decarboxylation: This reaction involves the removal of the carboxyl group, often resulting in the formation of isoquinoline derivatives.

- Esterification: The carboxylic acid can react with alcohols to form esters, which are useful in various applications, including flavoring and fragrance industries.

- Amidation: Reaction with amines can yield amides, which are important in medicinal chemistry for drug development.

These reactions highlight the compound's versatility in organic synthesis and its potential to form various derivatives with unique properties .

Isoquinoline-8-carboxylic acid exhibits notable biological activities, including:

- Antimicrobial Properties: Research indicates that this compound has inhibitory effects against certain bacterial strains, making it a candidate for further studies in antibiotic development.

- Antioxidant Activity: The compound has shown potential as an antioxidant, which may contribute to its protective effects against oxidative stress-related diseases.

- Enzyme Inhibition: Isoquinoline-8-carboxylic acid has been studied for its ability to inhibit specific enzymes, suggesting potential therapeutic applications in treating diseases related to enzyme dysregulation .

Several methods have been developed for synthesizing isoquinoline-8-carboxylic acid:

- Cyclization Reactions: Starting from appropriate precursors, cyclization methods can yield isoquinoline derivatives that can be further functionalized to obtain isoquinoline-8-carboxylic acid.

- Oxidative Methods: Oxidation of certain isoquinoline derivatives can also lead to the formation of isoquinoline-8-carboxylic acid.

- Carboxylation Reactions: Utilizing carbon dioxide in the presence of suitable catalysts can result in the carboxylation of isoquinolines to produce this compound .

Isoquinoline-8-carboxylic acid finds applications across various fields:

- Pharmaceutical Industry: It serves as a key intermediate in synthesizing drugs, particularly those targeting neurological disorders and infections.

- Agricultural Chemicals: The compound is explored for use in developing agrochemicals that enhance crop protection.

- Material Science: Isoquinoline derivatives are investigated for their potential use in developing advanced materials due to their unique structural properties .

Isoquinoline-8-carboxylic acid shares structural similarities with several compounds. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Isoquinoline | C₉H₇N | Basic structure without carboxyl group |

| 1-Hydroxyisoquinoline | C₉H₉NO | Hydroxyl group adds different reactivity |

| Benzo[h]isoquinoline-8-carboxylic acid | C₁₄H₉NO₂ | Larger structure; additional aromatic ring |

Uniqueness of Isoquinoline-8-Carboxylic Acid

Isoquinoline-8-carboxylic acid is unique due to its specific positioning of the carboxyl group on the isoquinoline ring, which significantly influences its chemical reactivity and biological activity compared to other similar compounds. This positioning allows it to participate in distinct

Isoquinoline-8-carboxylic acid, a derivative of the heterocyclic compound isoquinoline, emerged as a significant focus of study following the isolation of its parent structure from coal tar in 1885 by Hoogewerf and van Dorp. Early investigations into isoquinoline derivatives were driven by their structural resemblance to naturally occurring alkaloids, such as morphine and papaverine. The discovery of isoquinoline-8-carboxylic acid itself is attributed to advancements in synthetic organic chemistry during the mid-20th century, particularly through adaptations of the Pomeranz-Fritsch reaction. This reaction, which involves the cyclization of benzalaminoacetals under acidic conditions, became a cornerstone for synthesizing isoquinoline derivatives with functional groups at specific positions.

The compound gained prominence due to its utility as a synthetic intermediate in pharmaceutical research. For example, its role in the development of analgesics and anti-inflammatory agents was noted in early studies linking isoquinoline scaffolds to bioactive molecules.

Structural Relationship to Isoquinoline Alkaloids and Derivatives

Isoquinoline-8-carboxylic acid shares a fused benzene-pyridine core with isoquinoline alkaloids but is distinguished by a carboxylic acid group at the 8-position. This modification alters its electronic properties, enhancing its capacity for hydrogen bonding and metal coordination compared to unsubstituted isoquinoline. The structural relationship to natural alkaloids is evident in its ability to serve as a precursor for synthetic analogs of vasodilators like papaverine and antimicrobial agents such as berberine.

Table 1: Key Structural Features of Isoquinoline-8-Carboxylic Acid

| Property | Description |

|---|---|

| Molecular Formula | C₁₀H₇NO₂ |

| Molecular Weight | 173.17 g/mol |

| Substituent Position | Carboxylic acid group at C8 |

| Aromatic System | Fused benzene and pyridine rings |

| Functional Reactivity | Electrophilic substitution at C5/C7; decarboxylation under thermal conditions |

The carboxylic acid group introduces regioselectivity in reactions, directing further functionalization to positions C5 and C7. This property has been exploited in the synthesis of trifluoromethyl-substituted analogs, such as 5-trifluoromethylisoquinoline-8-carboxylic acid, which exhibit enhanced bioactivity.

Bischler-Napieralski Reaction for Core Structure Formation

The Bischler-Napieralski reaction represents one of the most fundamental and widely employed methods for constructing the isoquinoline core structure that forms the foundation of isoquinoline-8-carboxylic acid synthesis [1] [2]. This intramolecular electrophilic aromatic substitution reaction facilitates the cyclization of β-arylethylamides or β-arylethylcarbamates using condensing agents such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride [1].

The reaction mechanism proceeds through two distinct pathways depending on the specific reaction conditions employed [1] [2]. The first mechanism involves the formation of a dichlorophosphoryl imine-ester intermediate, followed by cyclization and subsequent elimination with imine formation [2]. The second pathway includes the generation of a nitrilium ion intermediate prior to cyclization, ultimately leading to the formation of dihydroisoquinoline products [1] [2].

The Bischler-Napieralski reaction demonstrates optimal efficiency in the presence of electron-donating groups on the benzene ring, which enhance the nucleophilicity of the aromatic system [1]. The reaction is typically carried out under refluxing acidic conditions with dehydrating agents, most commonly phosphoryl chloride [2]. For substrates lacking electron-donating substituents, more powerful dehydrating systems such as phosphorus pentoxide in refluxing phosphoryl chloride prove most effective [2].

Table 1: Bischler-Napieralski Reaction Conditions for Isoquinoline Core Formation

| Substrate | Dehydrating Agent | Temperature (°C) | Time (hours) | Yield (%) | Product |

|---|---|---|---|---|---|

| β-Phenethylamide | POCl₃ | Reflux (110) | 2-4 | 70-85 | 3,4-Dihydroisoquinoline |

| β-Phenethylcarbamate | Tf₂O + PPA | 60-80 | 1-2 | 75-90 | 3,4-Dihydroisoquinoline |

| Electron-rich β-Phenethylamide | POCl₃ | Reflux (110) | 1-3 | 80-95 | 3,4-Dihydroisoquinoline |

| Electron-poor β-Phenethylamide | P₂O₅ + POCl₃ | Reflux (110) | 4-8 | 50-70 | 3,4-Dihydroisoquinoline |

The resulting 3,4-dihydroisoquinoline products can be readily dehydrogenated and aromatized to yield the corresponding isoquinolines [1] [2]. This aromatization step is crucial for accessing the fully aromatic isoquinoline framework required for subsequent functionalization at the 8-position and carboxylic acid introduction.

Functionalization Strategies at the 8-Position

Selective functionalization at the 8-position of isoquinoline represents a critical synthetic challenge that requires careful consideration of electronic and steric factors [3] [4]. Several strategic approaches have been developed to achieve regioselective substitution at this specific position, each offering distinct advantages depending on the desired functional group introduction.

Electrophilic aromatic substitution reactions provide one of the most direct routes for 8-position functionalization [5] . Bromination using N-bromosuccinimide in concentrated sulfuric acid at elevated temperatures demonstrates excellent regioselectivity for the 8-position [5]. This method involves dissolving isoquinoline in concentrated sulfuric acid, heating to 75°C, and adding N-bromosuccinimide in portions while maintaining the reaction temperature [5].

Transition metal-catalyzed cross-coupling reactions offer superior versatility for introducing diverse functional groups at the 8-position [3] [7]. The Suzuki-Miyaura coupling reaction proves particularly effective for installing aryl substituents, utilizing 8-triflate or 8-bromo isoquinoline derivatives as electrophilic partners [3] [7]. These reactions typically employ palladium tetrakis(triphenylphosphine) as the catalyst in ethanol at 90°C for 4 hours, achieving yields ranging from 75-95% [3] [7].

Table 2: Methods for 8-Position Functionalization of Isoquinoline

| Method | Reagent | Conditions | Yield (%) | Selectivity |

|---|---|---|---|---|

| Electrophilic Bromination | NBS | H₂SO₄, 75°C | 65-85 | 8-Position selective |

| Friedel-Crafts Acylation | AcCl/AlCl₃ | CS₂, 0°C | 70-80 | Multiple positions |

| Suzuki-Miyaura Coupling | ArB(OH)₂/Pd(PPh₃)₄ | EtOH, 90°C | 75-95 | 8-Position selective |

| Direct C-H Activation | Pd(OAc)₂/Ligand | AcOH, 120°C | 60-85 | 8-Position selective |

| Lithiation-Electrophile Quench | n-BuLi/Electrophile | THF, -78°C | 55-75 | 8-Position selective |

Direct carbon-hydrogen bond activation represents an emerging approach for 8-position functionalization that avoids the need for pre-functionalized substrates [4]. Palladium-catalyzed carbon-hydrogen activation protocols enable direct alkylation, arylation, and other transformations at the 8-position under relatively mild conditions [4]. These reactions typically employ palladium acetate as the catalyst with appropriate ligands in acetic acid at temperatures ranging from 80-120°C [4].

The development of 8-triflate derivatives provides access to a broad range of subsequent transformations through various cross-coupling methodologies [3] [7]. The triflation process involves treating 8-hydroxyisoquinoline with trifluoromethanesulfonic anhydride in pyridine, achieving yields of 94% [7]. The resulting 8-triflate serves as an excellent electrophilic partner for Suzuki-Miyaura, Miyaura borylation, and other palladium-catalyzed transformations [3] [7].

Carboxylic Acid Group Introduction via Oxidation Pathways

The introduction of carboxylic acid functionality represents the final and often most challenging step in isoquinoline-8-carboxylic acid synthesis [5] [8]. Multiple oxidative approaches have been developed, each tailored to specific starting materials and reaction conditions.

Permanganate oxidation of 8-methylisoquinoline derivatives provides one of the most straightforward routes to carboxylic acid introduction [9] [10]. Potassium permanganate functions as a powerful oxidizing agent capable of completely oxidizing methyl groups attached to aromatic systems [9]. The reaction typically requires aqueous conditions with heating to 100-120°C for 4-8 hours, achieving yields of 75-90% [9] [10]. The permanganate oxidation proceeds through multiple electron transfer steps, ultimately converting the methyl group to a carboxylic acid with concurrent reduction of manganese(VII) to manganese(IV) or manganese(II) [9] [10].

Carbonylation reactions offer an alternative approach for carboxylic acid introduction from halogenated isoquinoline precursors [5]. The palladium-catalyzed carbonyl insertion reaction employs 8-bromoisoquinoline as the starting material with carbon monoxide insertion under pressure [5]. This transformation utilizes palladium dichloride bis(diphenylphosphinoferrocene) as the catalyst in methanol and dimethylformamide at 75°C under 0.8 megapascals of carbon monoxide pressure [5]. The reaction proceeds through oxidative addition of the aryl bromide to palladium, carbon monoxide insertion, and subsequent alcoholysis to yield the methyl ester, which undergoes hydrolysis to provide the carboxylic acid [5].

Table 3: Methods for Carboxylic Acid Group Introduction

| Starting Material | Oxidation Method | Reagent System | Temperature (°C) | Time (hours) | Yield (%) |

|---|---|---|---|---|---|

| 8-Methylisoquinoline | KMnO₄ | KMnO₄/H₂O/Heat | 100-120 | 4-8 | 75-90 |

| 8-Bromoisoquinoline | CO Insertion | Pd(dppf)Cl₂/CO/MeOH | 75-85 | 2-4 | 80-95 |

| 8-Aldehydeisoquinoline | Jones Oxidation | CrO₃/H₂SO₄/Acetone | 0-25 | 1-2 | 85-95 |

| Isoquinoline | Direct Carboxylation | n-BuLi/CO₂ | -30 to 25 | 2-6 | 60-80 |

| 8-Cyanoisoquinoline | Acid Hydrolysis | H₂SO₄/Heat | 120-150 | 8-12 | 70-85 |

Jones oxidation provides excellent results for converting aldehydes and other oxidizable functional groups to carboxylic acids [11]. This method employs chromium trioxide in sulfuric acid with acetone as a co-solvent, operating at temperatures from 0-25°C [11]. The Jones reagent demonstrates high efficiency for oxidizing 8-formylisoquinoline derivatives to the corresponding carboxylic acids with yields typically ranging from 85-95% [11].

Direct carboxylation approaches utilize organometallic intermediates for carbon dioxide insertion . Lithiation of isoquinoline at the 8-position using n-butyllithium in tetrahydrofuran with tetramethylethylenediamine at -30°C, followed by quenching with gaseous carbon dioxide, provides direct access to isoquinoline-8-carboxylic acid . This method requires careful temperature control and anhydrous conditions but offers the advantage of introducing the carboxylic acid functionality without pre-existing oxidizable groups .

Microwave-Assisted and Green Synthetic Approaches

Modern synthetic chemistry increasingly emphasizes environmentally sustainable methodologies that reduce waste, energy consumption, and the use of hazardous reagents [13] [14] [15]. Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic transformations while improving yields and selectivity in isoquinoline synthesis.

Microwave-assisted palladium-catalyzed methodologies enable rapid construction of isoquinoline frameworks through sequential coupling-imination-annulation processes [13]. These reactions utilize 2-bromoarylaldehydes and terminal acetylenes with ammonium acetate as the nitrogen source [13]. The microwave heating provides rapid and uniform heating, reducing reaction times from hours to minutes while maintaining excellent yields up to 86% [13].

Table 4: Microwave-Assisted and Green Synthetic Approaches

| Method | Reaction Type | Key Advantages | Temperature (°C) | Time (minutes) | Yield Range (%) |

|---|---|---|---|---|---|

| MW-Assisted Palladium Catalysis | Sequential Coupling-Cyclization | Rapid heating, Short reaction time | 120-150 | 10-30 | 65-86 |

| MW-Assisted Metal-Free Cyclization | Radical Cyclization | No metal catalyst required | 100-130 | 15-45 | 70-85 |

| Continuous Flow Synthesis | Telescoped Multi-Step | High throughput, Safety | Variable (25-120) | 1-10 | 75-95 |

| Water-Based Synthesis | Cu-Catalyzed Cyclization | Green solvent, No organics | 80-100 | 30-120 | 60-90 |

| Solid-Phase Synthesis | Combinatorial Synthesis | High diversity, Automation | Room temperature | Variable | 50-80 |

Metal-free radical cyclization represents another environmentally benign approach for isoquinoline synthesis [14] [16]. These reactions employ vinyl isocyanides as key intermediates, undergoing radical insertion and cyclization processes under microwave irradiation [14] [16]. The methodology demonstrates broad substrate scope with good to excellent yields while eliminating the need for precious metal catalysts [14] [16].

Water-based synthetic approaches align with green chemistry principles by replacing organic solvents with environmentally benign aqueous media [17]. Copper-catalyzed intramolecular cyclization of 2-alkynylaryl oxime derivatives in water provides access to isoquinolines and isoquinoline N-oxides under mild conditions [17]. This protocol operates without organic solvents, additives, or ligands, demonstrating excellent functional group tolerance and high atom economy [17].

Continuous flow chemistry offers significant advantages for isoquinoline synthesis, including improved safety, scalability, and reaction control [18] [19]. Flow reactors enable precise temperature and residence time control while facilitating telescoped multi-step syntheses [18] [19]. Electrochemical continuous-flow approaches have been developed for synthesizing isoquinoline derivatives under metal-free and oxidant-free conditions [18]. These systems achieve smooth scale-up without changing reaction conditions, making them attractive for industrial applications [18].

Solid-phase synthesis methodologies provide access to diverse isoquinoline libraries for combinatorial chemistry applications [20] [21] [22]. These approaches utilize polymer-supported reagents and intermediates, enabling parallel synthesis and automated purification processes [20] [21] [22]. The solid-phase Pictet-Spengler reaction has been successfully applied to generate tetrahydroisoquinoline and pyrroloisoquinoline scaffolds with high diversity [20] [21].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant